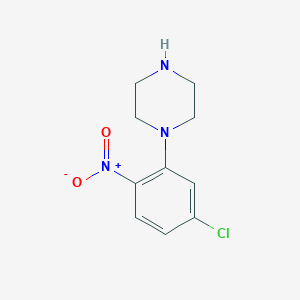

1-(5-Chloro-2-nitrophenyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBXZNOINBXAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 1-(5-Chloro-2-nitrophenyl)piperazine Core Structure

The construction of the this compound core is predominantly achieved through the formation of a carbon-nitrogen bond between the piperazine (B1678402) ring and an activated chloronitrobenzene precursor.

Nucleophilic Aromatic Substitution Routes with Activated Aryl Halides

The most direct and widely employed method for synthesizing the title compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of piperazine with an aryl halide that is "activated" by the presence of strong electron-withdrawing groups. core.ac.uk In this specific synthesis, a precursor like 2,4-dichloro-1-nitrobenzene or 1,4-dichloro-2-nitrobenzene (B41259) serves as the electrophilic partner.

The mechanism of this transformation is a classic SNAr addition-elimination process. libretexts.org The reaction is significantly facilitated by the presence of the nitro group, which is a powerful electron-withdrawing substituent.

Nucleophilic Attack : The reaction initiates with the attack of a nitrogen atom from the piperazine ring (the nucleophile) on the carbon atom bearing a chlorine atom on the nitro-substituted benzene (B151609) ring. This attack is directed at the position ortho or para to the strongly deactivating nitro group. libretexts.org

Formation of a Meisenheimer Complex : This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance. This stabilization lowers the activation energy of the reaction, making the substitution feasible. libretexts.org

Elimination of the Leaving Group : In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product, this compound. libretexts.org

The efficiency of the SNAr reaction is highly dependent on the electronic properties of the aryl halide; nucleophilic substitution is favored by electron-withdrawing substituents that can stabilize the anionic intermediate. libretexts.org

The successful synthesis of this compound via SNAr routes hinges on the careful optimization of several reaction parameters.

| Parameter | Condition | Rationale and Research Findings |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or alcohols are commonly used. researchgate.net | These solvents can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction. In some cases, an excess of a reactant, such as piperazine, can also serve as the solvent. organic-chemistry.org |

| Temperature | Reactions are often heated, sometimes to reflux. prepchem.com | Increased temperature provides the necessary activation energy to overcome the reaction barrier, leading to higher reaction rates and yields. A specific synthesis of a similar compound, 1-(5-Chloro-2-pyrazinyl)piperazine, involved heating at reflux for 3 hours. prepchem.com |

| Base/Catalysis | A base such as sodium carbonate or triethylamine (B128534) may be added. core.ac.ukasianpubs.org | A base is often employed to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. For highly activated aryl halides, a catalyst is not always necessary. |

Alternative Synthetic Routes and Precursor Derivatization

While SNAr is the most common approach, alternative strategies can be employed. These routes often involve forming the piperazine ring itself from acyclic precursors.

One such alternative involves the reaction of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine. core.ac.uk For the target molecule, this would entail reacting 5-chloro-2-nitroaniline (B48662) with bis(2-chloroethyl)amine. Another established method generates the piperazine ring in situ from diethanolamine, which then reacts with the aryl precursor. core.ac.uk These methods provide flexibility, especially when the desired arylpiperazine is not readily accessible through direct SNAr.

Functional Group Transformations and Derivatization Strategies of the this compound Scaffold

Once the core structure of this compound is synthesized, its functional groups can be transformed to create a variety of derivatives. The most significant of these is the nitro group, which is a versatile precursor to an amino group.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group on the phenyl ring to a primary amine is a key transformation, yielding 4-chloro-2-(piperazin-1-yl)aniline. This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com This transformation is a critical step in the synthesis of many pharmaceutical agents. A variety of reliable methods are available for this reduction. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

| Reduction Method | Reagents | Characteristics and Research Findings |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel commonorganicchemistry.com | This is a clean and efficient method. Palladium on carbon (Pd/C) is a common choice. commonorganicchemistry.com Raney Nickel is often preferred for substrates containing aromatic halogens, as it is less likely to cause dehalogenation. commonorganicchemistry.com |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl masterorganicchemistry.comyoutube.com | This classic method involves the use of an easily oxidized metal in the presence of an acid. The reaction typically proceeds in two stages: reduction by the metal and acid, followed by the addition of a base to neutralize the mixture and liberate the free amine. youtube.com |

| Tin(II) Chloride | SnCl₂ commonorganicchemistry.com | Tin(II) chloride offers a mild method for reducing aromatic nitro groups and is often used when other reducible functional groups are present in the molecule that need to be preserved. commonorganicchemistry.com |

| Sodium Sulfide (B99878) | Na₂S commonorganicchemistry.com | Sodium sulfide can be a useful alternative when hydrogenation or highly acidic conditions are not compatible with the substrate. It can sometimes be used to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Halogen Exchange and Modification of the Chlorophenyl Moiety

The chlorine atom on the aromatic ring serves as a leaving group and can be substituted through various reactions. While direct halogen exchange reactions (e.g., Finkelstein or Swarts reactions) are more common for alkyl halides, metal-catalyzed processes have been developed for aryl halides. nih.govyoutube.com Such reactions could potentially replace the chlorine atom with another halogen (bromine, iodine, or fluorine), thereby modulating the electronic properties and reactivity of the molecule. nih.gov For instance, converting the aryl chloride to a more reactive aryl iodide could facilitate subsequent cross-coupling reactions. science.gov

A significant modification of the chlorophenyl moiety involves the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnih.gov This powerful cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology could be applied to replace the chlorine atom on this compound with a wide range of primary or secondary amines, offering a direct route to novel derivatives with diverse functionalities. The reaction typically proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Modifications of the Piperazine Nitrogen Atoms

The secondary amine (N-H) of the piperazine ring is a key site for functionalization due to its nucleophilicity. Standard reactions such as N-alkylation and N-acylation can be readily performed. nih.gov

N-Acylation: The piperazine nitrogen can react with acylating agents like acyl chlorides or acid anhydrides to form amides. nih.gov For example, reacting this compound with a substituted benzoyl chloride in the presence of a base like triethylamine would yield the corresponding N-benzoyl derivative. nih.gov These N-acylated piperazines exhibit complex conformational behavior due to the restricted rotation around the newly formed amide bond. nih.gov

N-Alkylation: Similarly, N-alkylation can be achieved by reacting the piperazine with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base to scavenge the resulting hydrohalic acid. nih.gov This introduces alkyl substituents onto the second nitrogen atom, altering the steric and electronic properties of the molecule. For instance, reaction with 4-chlorobenzyl chloride in the presence of potassium carbonate can yield the N-benzylated product. nih.gov

A variety of substituents that can be introduced onto the piperazine nitrogen are summarized in the table below.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Benzoyl chloride | Amide |

| Alkylation | Benzyl bromide | Tertiary Amine |

| Sulfonylation | Trifluoromethanesulfonyl chloride | Sulfonamide |

| Benzylation | 4-Chlorobenzyl chloride | N-Benzylpiperazine |

Other Electrophilic and Nucleophilic Transformations on Aromatic Rings

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the chlorine atom, which serves as a good leaving group. libretexts.org The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comyoutube.com Consequently, the chlorine atom can be displaced by a variety of strong nucleophiles, such as alkoxides, hydroxides, or other amines, typically under heated conditions. libretexts.orgyoutube.comyoutube.com The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Electrophilic Aromatic Substitution (EAS): In contrast, the aromatic ring is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.commsu.edu Both the chloro and nitro substituents are deactivating groups, reducing the electron density of the ring and making it less susceptible to attack by electrophiles. masterorganicchemistry.comyoutube.com If an EAS reaction were forced under harsh conditions, the directing effects of the existing substituents would come into play. The chloro group is an ortho, para-director, while the nitro group is a meta-director. This would lead to a complex mixture of products, making such transformations synthetically challenging.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Kinetic and theoretical studies on analogous systems provide significant insights into the aryl-piperazine bond formation.

Kinetic Studies of Aryl-Piperazine Bond Formation

The formation of the aryl-piperazine bond in compounds like this compound is a classic example of an SNAr reaction. Kinetic studies on similar systems, such as the reaction of dinitrochlorobenzene with piperidine (B6355638) or piperazine, have been performed to elucidate the mechanism. researchgate.netrsc.org These reactions typically exhibit second-order kinetics, being first-order in both the aryl halide and the amine. nih.gov

The reaction rate is significantly influenced by the nature of the solvent and the amine nucleophile. researchgate.netdeepdyve.com Studies have shown that the second-order rate constants for aminodechlorination reactions are dependent on temperature and amine concentration. researchgate.net For example, kinetic data for the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines have been determined spectrophotometrically. researchgate.net

Below is a table summarizing representative kinetic findings from related SNAr reactions.

| Aryl Halide | Nucleophile | Solvent | Key Kinetic Finding |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Aprotic Solvents | Rate coefficient is sensitive to solvent hydrogen-bond donor properties, indicating the detachment of the leaving group can be rate-limiting. rsc.org |

| 2,4-Dinitrochlorobenzene | Piperidine | Aprotic Solvents | Reaction follows second-order kinetics; solvent polarity (as measured by the ET(30) parameter) correlates with the rate. rsc.org |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperazine | Methanol | The reaction is not amine-catalyzed and is greatly dependent on the nature of the solvent. researchgate.net |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | Reactions are second-order in piperidine, suggesting a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov |

These studies collectively indicate that the SNAr mechanism for aryl-piperazine bond formation is complex, with the rate-determining step potentially shifting from nucleophilic addition to leaving group departure depending on the specific substrates and solvent conditions. rsc.org

Theoretical Analysis of Transition States and Reaction Intermediates

Computational studies have provided a deeper understanding of the SNAr reaction pathway at a molecular level. chemrxiv.orgnih.gov Theoretical analyses focus on the structures and energies of reactants, transition states, and intermediates. The key intermediate in a stepwise SNAr mechanism is the Meisenheimer complex, a resonance-stabilized anionic σ-adduct. chemrxiv.org

However, some computational studies suggest that not all SNAr reactions proceed through a stable intermediate. nih.gov Depending on the reactants and reaction conditions (gas phase vs. solution), the reaction may follow a concerted pathway (cSNAr), where bond formation and bond cleavage occur in a single step through a single transition state. nih.gov For example, calculations on the reaction of 4-nitrochlorobenzene showed it proceeds via a concerted mechanism in both gas phase and solution. nih.gov

The stability of the Meisenheimer complex and the energy barrier of the transition states are influenced by:

Electron-withdrawing groups: Groups like -NO2 ortho or para to the leaving group are crucial for stabilizing the anionic intermediate. chemrxiv.org

Leaving group ability: The nature of the halogen (F > Cl ≈ Br > I) can affect the energy of the transition state for its departure. nih.gov

Solvent: Solvents capable of hydrogen bonding can stabilize the charged intermediates and transition states, influencing the reaction barrier. rsc.org

Theoretical models help explain experimental observations, such as why alkoxy groups can sometimes be better leaving groups than chlorine in certain heterocyclic systems, by analyzing the stability of the respective Meisenheimer complexes. chemrxiv.org

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are fundamental to confirming the molecular structure of 1-(5-Chloro-2-nitrophenyl)piperazine, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the piperazine (B1678402) ring. The three aromatic protons would appear as a complex multiplet system due to their distinct electronic environments influenced by the ortho-nitro group and the meta-chloro group. The piperazine ring protons typically exhibit two sets of signals, corresponding to the methylene (B1212753) groups adjacent to the two different nitrogen atoms. These often appear as multiplets in the upfield region of the spectrum. For the related compound 1-(2-nitrophenyl)piperazine (B181537), aromatic protons are observed in the δ 7.0–7.8 ppm range, while piperazine protons are found around δ 3.1 and δ 3.2 ppm. scispace.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the electronegative chloro and nitro substituents. The carbon attached to the nitro group would be significantly deshielded. The piperazine ring is expected to show two signals for the non-equivalent methylene carbons. In similar structures like 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, the piperazine carbons appear around δ 45 and δ 50 ppm, while the aromatic carbons are observed between δ 115 and δ 150 ppm.

2D NMR Studies: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems of the aromatic and piperazine rings. An HSQC spectrum correlates each proton signal with its directly attached carbon, providing unambiguous C-H connectivity information.

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound Based on Analogs

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Analog Data |

| Aromatic CH | ~7.0 - 7.9 | ~118 - 135 | Influenced by -NO₂ and -Cl groups. Data from 1-(2-nitrophenyl)piperazine scispace.com and chlorophenylpiperazines. |

| Ar-C-Cl | - | ~130 - 136 | Deshielding effect of chlorine. |

| Ar-C-NO₂ | - | ~145 - 150 | Strong deshielding by the nitro group. |

| Ar-C-N | - | ~148 - 152 | Deshielding from nitrogen and aromatic system. |

| Piperazine -CH₂-N(Ar) | ~3.1 - 3.3 | ~50 - 53 | Proximity to the electron-withdrawing phenyl ring. |

| Piperazine -CH₂-NH | ~3.0 - 3.2 | ~44 - 46 | Standard chemical shift for piperazine methylene groups. |

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring would appear just below 3000 cm⁻¹ (e.g., 2800-2950 cm⁻¹). scispace.comresearchgate.net Other significant peaks include C-N stretching vibrations (around 1250-1350 cm⁻¹) and the C-Cl stretching vibration, which typically appears in the 1000-1100 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary data. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretch of the nitro group is also typically a strong and easily identifiable Raman band.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Reference/Notes |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | Common for substituted benzene (B151609) rings. |

| Aliphatic C-H Stretch | 2800 - 2980 | 2800 - 2980 | Characteristic of piperazine CH₂ groups. scispace.com |

| NO₂ Asymmetric Stretch | ~1520 | Weak/Absent | Strong IR absorption is characteristic. |

| NO₂ Symmetric Stretch | ~1350 | ~1350 | Strong in both IR and Raman. |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Multiple bands expected. |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 | Involving both aromatic and piperazine nitrogens. |

| C-Cl Stretch | 1000 - 1100 | 1000 - 1100 | Can be weak and difficult to assign definitively. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₁₀H₁₂ClN₃O₂. HRMS would measure the mass of the protonated molecule, [M+H]⁺. A key feature in the mass spectrum would be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance would result in two prominent peaks separated by approximately 2 Da (the [M+H]⁺ and [M+H+2]⁺ ions), confirming the presence of a single chlorine atom in the molecule. nih.gov

Solid-State Structural Investigations

While spectroscopic methods define the molecular structure, solid-state investigations like X-ray crystallography reveal how these molecules arrange themselves in a crystal lattice and the nature of the interactions between them.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Based on studies of analogous compounds, such as salts of 1-(4-nitrophenyl)piperazine, several structural features are expected. nih.goviucr.org The piperazine ring would almost certainly adopt a stable chair conformation. The 5-chloro-2-nitrophenyl substituent could be positioned either equatorially or axially on the piperazine ring, a conformation influenced by the specific crystal packing forces. nih.gov The analysis would also reveal the relative orientation of the aromatic ring with respect to the piperazine ring.

Understanding the intermolecular interactions is crucial for explaining the physical properties of the compound. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. iucr.org

For this compound, a Hirshfeld analysis would likely highlight several key contacts that dictate the crystal packing:

Hydrogen Bonding: If the piperazine nitrogen is protonated (as in a salt), strong N-H···O hydrogen bonds involving the nitro group or an anion would be dominant. nih.gov

Halogen Interactions: C-H···Cl and Cl···Cl contacts are expected due to the presence of the chlorine atom. nih.gov

Other Contacts: A significant portion of the crystal packing would be governed by weaker but numerous van der Waals forces, primarily H···H, C···H, and O···H contacts. The nitro group's oxygen atoms are expected to be significant participants in these interactions. iucr.org

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its chemical reactivity and biological interactions. Conformational analysis and molecular dynamics simulations provide valuable insights into the molecule's preferred shapes, the energy barriers between different conformations, and its flexibility in various environments. While specific experimental and computational studies exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from research on structurally analogous arylpiperazine derivatives.

Conformational Preferences

The conformational landscape of this compound is primarily defined by the geometry of the piperazine ring and the rotational orientation of the nitrophenyl substituent.

Piperazine Ring Conformation: The piperazine ring typically adopts a stable chair conformation to minimize steric strain. This has been consistently observed in the crystal structures of numerous arylpiperazine salts. For instance, in various salts of the closely related compound 4-(4-nitrophenyl)piperazine, the piperazine ring maintains a chair geometry. nih.govnih.gov The puckering parameters of the ring, which describe the degree of deviation from a perfect chair, are key indicators of its conformation.

Orientation of the Aryl Substituent: The 5-chloro-2-nitrophenyl group can be positioned in either an axial or equatorial orientation relative to the piperazine ring. In the solid-state structures of 4-(4-nitrophenyl)piperazin-1-ium salts, both equatorial and axial orientations of the nitrophenyl substituent have been observed, indicating that the energy difference between these two conformations can be influenced by crystal packing forces and the nature of the counter-ion. nih.gov In solution, there is likely a dynamic equilibrium between these two forms.

The rotation around the C-N bond connecting the phenyl ring to the piperazine nitrogen is another critical conformational parameter. The dihedral angle between the plane of the phenyl ring and the mean plane of the piperazine ring is influenced by the steric and electronic effects of the substituents on the phenyl ring. In the crystal structures of 4-(4-nitrophenyl)piperazin-1-ium salts, this dihedral angle has been observed to vary, for example, at 10.91 (1)°, 12.13 (1)°, 14.82 (6)°, 3.11 (8)°, 5.73 (1)°, and 13.08 (9)° in a series of different salt forms. nih.gov

| Compound Derivative | Piperazine Ring Conformation | Aryl Substituent Orientation | Dihedral Angle (Phenyl vs. Piperazine Ring) | Reference |

|---|---|---|---|---|

| 4-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate | Chair | Equatorial | - | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate | Chair | Axial | - | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium salt (I) | Chair | - | 10.91 (1)° | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium salt (II) | Chair | - | 12.13 (1)° | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium salt (III) | Chair | - | 14.82 (6)° | nih.gov |

Molecular Dynamics and Computational Studies

Molecular dynamics (MD) simulations and quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational space and dynamic properties of molecules like this compound. nih.govnih.gov These computational methods can model the behavior of the molecule in different environments, such as in a vacuum or in solution, and can predict the relative energies of different conformers.

For instance, a computational study on the related compound 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (B2966010) (MNPE) using first-principle calculations revealed the existence of sixteen different plausible conformations. kfupm.edu.sa This highlights the conformational complexity of arylpiperazine derivatives. Such studies can elucidate the most stable conformations and the energy barriers for interconversion between them.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. jddtonline.info It is effective for calculating various molecular properties and reactivity descriptors that help in understanding the chemical behavior of a compound. The electronic properties of molecules like 1-(5-Chloro-2-nitrophenyl)piperazine are governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. jddtonline.info

Global reactivity descriptors, which provide a quantitative measure of chemical reactivity and stability, can be derived from HOMO and LUMO energies. These descriptors offer a theoretical framework for predicting how the molecule will behave in chemical reactions.

| Descriptor | Formula | Significance | Calculated Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. | Not available in cited literature for this specific compound. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. | Not available in cited literature for this specific compound. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. | Not available in cited literature for this specific compound. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | Not available in cited literature for this specific compound. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. | Not available in cited literature for this specific compound. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. | Not available in cited literature for this specific compound. |

| Chemical Potential (μ) | -χ | Relates to the escaping tendency of electrons from a system. | Not available in cited literature for this specific compound. |

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structural confirmation and analysis. DFT calculations are commonly used to simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. scispace.comresearcher.life

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate the isotropic shielding tensors, which are then converted into chemical shifts (δ). researcher.lifenih.gov These theoretical predictions are often compared with experimental data to assign signals and confirm the molecular structure. Studies on analogous compounds like 1-(2-nitrophenyl)piperazine (B181537) and 1-(4-chlorophenyl)piperazine (B178656) have shown good agreement between calculated and experimental NMR data. scispace.comresearcher.life

Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. This involves optimizing the molecular geometry to an energy minimum and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). scispace.com

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. researcher.life

| Spectroscopy Type | Computational Method | Predicted Properties | Key Functional Group Vibrations/Transitions |

|---|---|---|---|

| NMR (1H, 13C) | DFT/GIAO | Chemical Shifts (δ) | Aromatic C-H, Piperazine (B1678402) N-CH2, Aromatic C-Cl, Aromatic C-NO2 |

| IR & Raman | DFT | Vibrational Frequencies (cm-1) | N-H stretch (piperazine), Aromatic C-H stretch, NO2 symmetric/asymmetric stretch, C-N stretch, C-Cl stretch |

| UV-Vis | TD-DFT | Absorption Maxima (λmax), Oscillator Strength | π→π* and n→π* transitions associated with the nitrophenyl chromophore. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding a molecule's reactivity and interaction sites. mdpi.com

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It helps to identify the regions that are rich or poor in electrons. Negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive potential regions (colored blue) are favorable for nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. dtic.mil The hydrogen atoms, particularly the N-H proton of the piperazine ring, would exhibit positive potential. thaiscience.info

FMO analysis involves examining the distribution of the HOMO and LUMO across the molecule. The location of these orbitals indicates the most probable sites for electron donation (HOMO) and acceptance (LUMO), which are key to chemical reactivity and charge transfer processes. In a molecule like this, the HOMO is often localized on the electron-rich piperazine and phenyl rings, while the LUMO is typically centered on the electron-withdrawing nitro group.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological receptors or materials.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). researchgate.net The goal is to find the binding mode with the lowest free energy, which corresponds to the most stable complex. The results are often reported as a binding affinity or docking score (e.g., in kcal/mol). While specific docking studies for this compound against non-clinical targets were not identified in the searched literature, the methodology is widely applied to piperazine derivatives. nih.govnih.gov

For example, DNA can be considered a non-clinical target to assess the potential of a molecule to act as an intercalating or groove-binding agent. A study on the structurally related compound 1,4-Bis(2-chloro-4-nitrophenyl)piperazine investigated its interaction with a DNA duplex (PDB ID: 1BNA), predicting binding affinities of -7.5 and -7.4 kcal/mol at two different sites. bohrium.com Such studies on this compound would help to predict its binding mode and affinity for similar non-clinical macromolecular targets.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. nih.gov An MD simulation can reveal the conformational flexibility of this compound, showing how its structure changes in different environments (e.g., in a vacuum or in a solvent). nih.gov

When a ligand is docked to a receptor, MD simulations can be used to assess the stability of the predicted binding pose. springernature.com By simulating the complex over nanoseconds or longer, researchers can observe whether the ligand remains stably bound, identify key interactions (like hydrogen bonds and hydrophobic contacts) that persist over time, and understand the dynamic nature of the binding pocket. dovepress.com This provides a more realistic picture of the ligand-target interaction than the static image provided by docking alone. nih.govresearchgate.net No specific MD simulation studies for this compound were found in the reviewed literature.

In Silico ADMET Prediction (Focusing on Chemical Properties Relevant to Pharmacokinetics)

A study on a series of 4-nitrophenylpiperazine derivatives analyzed their pharmacokinetic properties using computational tools. nih.gov These predictions help in understanding key chemical properties that influence a compound's journey through the body. The parameters evaluated typically include physicochemical properties that govern absorption and distribution, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), as well as adherence to established drug-likeness rules like Lipinski's Rule of Five.

Table 1: Representative In Silico ADMET Predictions for Structurally Related Nitrophenylpiperazine Derivatives

| Parameter | Predicted Value Range for Analogs | Importance in Pharmacokinetics |

| Molecular Weight (MW) | < 500 g/mol | Influences size-dependent absorption and diffusion across biological membranes. |

| LogP (Lipophilicity) | 2.0 - 5.0 | A key factor in membrane permeability and solubility. Values in this range suggest good absorption and distribution. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | < 5 | Affects solubility and binding to target proteins. |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and receptor binding. |

| Lipinski's Rule of Five | Compliant | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

Note: The data in this table is representative of nitrophenylpiperazine derivatives and is used to infer the likely pharmacokinetic properties of this compound. The exact values for the target compound may vary.

These computational predictions suggest that a compound like this compound would likely exhibit favorable oral bioavailability. sigmaaldrich.com The presence of the chloro and nitro groups, along with the piperazine ring, contributes to a balanced lipophilicity and polarity, which are desirable for drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties that correlate with a specific activity, QSAR models can predict the activity of new, untested compounds and guide the design of more potent molecules.

For a compound such as this compound, a QSAR study would typically involve a series of analogs where different substituents are placed on the phenyl and piperazine rings. The biological activity of each of these compounds would be determined experimentally. Then, a wide range of molecular descriptors for each compound would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov A robust QSAR model is characterized by high statistical significance and predictive power, which is assessed through internal and external validation techniques. mdpi.com

While a specific QSAR model for this compound has not been detailed in available literature, studies on other piperazine derivatives have successfully employed QSAR to elucidate the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net For instance, a QSAR study on piperazine derivatives might reveal that the presence of an electron-withdrawing group at a specific position on the phenyl ring is crucial for its activity, while the size of the substituent on the piperazine nitrogen affects its selectivity.

Table 2: Key Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic aspects of the molecule, influencing interactions with biological targets. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, which is critical for fitting into a binding site. |

| Hydrophobic | LogP, LogD | Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and connectivity of the atoms in a molecule. |

The insights gained from such a QSAR model would be instrumental in the rational design of new derivatives of this compound with potentially enhanced activity and improved pharmacokinetic profiles.

Pharmacological and Biological Research Applications in Vitro and Non Human in Vivo

Investigation of Molecular Targets and Mechanisms of Action (Excluding Clinical Human Data)

The mechanism of action for 1-(5-Chloro-2-nitrophenyl)piperazine and its derivatives has been explored through various preclinical studies, revealing interactions with key biological targets and pathways.

Derivatives containing the this compound scaffold have been evaluated for their inhibitory effects against several clinically relevant enzymes.

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its central role in angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. rsc.orgnih.gov Inhibition of VEGFR-2 signaling is a promising strategy to hinder cancer cell growth. rsc.org While direct inhibitory data for this compound is not extensively detailed, a study identified a compound featuring a 2-chloro-5-nitrophenyl group as a potent VEGFR-2 inhibitor, suggesting that this structural motif contributes to the activity. rsc.org Other research has synthesized and evaluated various piperazine-containing derivatives as VEGFR-2 inhibitors, with some showing inhibitory concentrations in the sub-micromolar range. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogenic bacteria like Helicobacter pylori. nih.gov The development of urease inhibitors is a key strategy for treating these infections. nih.gov Research into thiourea (B124793) derivatives has shown that compounds containing a 2-chloro-5-nitro substituent on an aryl group are potent inhibitors of urease. nih.gov Molecular docking studies on similar nitrophenyl derivatives have indicated that the nitro group's oxygen atoms can coordinate with the nickel ions in the enzyme's active site, contributing to the inhibitory action. researchgate.net

α-Amylase and α-Glucosidase: These enzymes are involved in the digestion of carbohydrates. Their inhibition can delay glucose absorption, which is a therapeutic approach for managing type 2 diabetes. nih.gov Various plant extracts and synthetic compounds are known to inhibit these enzymes. nih.govmdpi.comresearchgate.net While specific studies on this compound are limited, other chiral pyrimidinyl-piperazine carboxamide derivatives have demonstrated significant inhibitory potency against yeast α-glucosidase, with some compounds showing competitive inhibition and IC50 values in the sub-micromolar range. nih.gov

IMPDH: Inosine-5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov Consequently, IMPDH is an important target for anticancer, antiviral, and immunosuppressive agents. researchgate.net While numerous IMPDH inhibitors have been developed, including those based on a piperazine (B1678402) structure, specific inhibitory data for this compound against IMPDH is not prominently featured in the available literature. researchgate.netnih.gov

| Enzyme Target | Compound Class / Moiety | Key Findings | Reference |

|---|---|---|---|

| VEGFR-2 Kinase | Compound with 2-chloro-5-nitrophenyl group | Identified as a potent inhibitor, suggesting the importance of this structural feature. | rsc.org |

| Urease | Sulfanilamide thioureas with 2-chloro-5-nitro substituent | Demonstrated potent urease inhibition with Ki values in the sub-micromolar range (0.44 µM). | nih.gov |

| α-Glucosidase | Pyrimidinyl-piperazine carboxamides | Showed excellent inhibitory activity (IC50 = 0.44 µM for the most potent compound) via competitive inhibition. | nih.gov |

The piperazine ring is a common feature in molecules designed to interact with various receptors in the central nervous system and other tissues. Studies have shown that certain piperazine and piperidine (B6355638) derivatives can act as potent antagonists for receptors such as the histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov The specific receptor binding profile for this compound itself has not been extensively characterized in publicly available research.

A significant mechanism underlying the anticancer potential of piperazine derivatives is their ability to modulate critical biochemical pathways that control cell survival and proliferation.

Apoptosis: A novel piperazine derivative, identified as C505, has been shown to potently induce caspase-dependent apoptosis in cancer cells. nih.govresearchgate.net This programmed cell death is initiated through the activation of key signaling proteins, including cleaved caspase-3, cleaved caspase-8, and cleaved PARP. researchgate.net Further investigation revealed that the compound's pro-apoptotic effect is mediated by the inhibition of multiple cancer signaling pathways, most notably the PI3K/AKT and Src family kinase pathways. nih.govresearchgate.net Treatment with C505 significantly reduced the levels of phosphorylated AKT (p-AKT), a critical protein for cell survival. nih.gov

Cell Cycle Regulation: Uncontrolled cell cycle progression is a hallmark of cancer. mdpi.com Several piperazine derivatives have been found to interfere with this process. For example, a dispiropiperazine compound was shown to arrest the cell cycle in the G2/M phase in SW480 human cancer cells. nih.gov Similarly, certain N-4-piperazinyl derivatives of ciprofloxacin (B1669076) induce G2/M phase arrest in non-small cell lung cancer cells through a p53/p21 dependent pathway. researchgate.net Piperine, another compound, has been observed to cause G1 phase arrest by down-regulating cyclin D1 and activating checkpoint kinase-1. nih.gov These findings suggest that cell cycle disruption is a plausible mechanism of action for the broader class of piperazine-containing anticancer agents.

DNA is a primary target for many anticancer drugs. mdpi.com The interaction of small molecules with DNA can inhibit replication and transcription, ultimately leading to cell death. Molecular docking studies have been performed on a related compound, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, to investigate its interaction with DNA. bohrium.com The results predicted strong binding affinities of -7.5 and -7.4 kcal/mol at two different sites on the DNA molecule, suggesting potent anti-tumor effects. bohrium.com Other studies on different phenylpiperazine derivatives have confirmed a groove-binding mechanism of action with DNA. nih.gov The ability of the chloro substituent to increase the ligand's hydrophobic properties may positively affect its ability to bind to DNA. mdpi.com

Pre-clinical Biological Activity Evaluation (In Vitro and Non-Human Models)

The therapeutic potential of this compound analogues has been assessed through their cytotoxic effects on various cancer cell lines.

A piperazine derivative, C505, demonstrated potent and broad-spectrum antiproliferative activity against a panel of human cancer cell lines. nih.govresearchgate.net The compound was effective at very low concentrations, with GI50 (concentration for 50% of maximal inhibition of cell proliferation) values ranging from 0.06 to 0.16 µM. researchgate.net The activity was observed across different cancer types, including leukemia, cervical cancer, and gastric cancer. nih.govresearchgate.net The broad efficacy of piperazine-based compounds is further supported by studies on other derivatives, which have shown growth inhibitory effects against breast, colon, and liver cancer cell lines. nih.gov

| Compound | Cancer Cell Line | Cancer Type | Activity (GI50) | Reference |

|---|---|---|---|---|

| Piperazine Derivative C505 | K562 | Chronic Myelogenous Leukemia | 0.06 µM | researchgate.net |

| HeLa | Cervical Cancer | 0.16 µM | researchgate.net | |

| AGS | Gastric Adenocarcinoma | 0.12 µM | researchgate.net | |

| Dispiropiperazine Derivative SPOPP-3 (1) | CEM | T-lymphoblastoid | 0.63 µM (IC50) | nih.gov |

| HepG2 | Hepatoma | 13.0 µM (IC50) | nih.gov |

Antimicrobial Efficacy Against Bacterial and Fungal Pathogens

Derivatives of this compound have been the subject of research for their potential antimicrobial properties. The core structure, a piperazine ring, is a common feature in various compounds developed for their activity against a range of pathogens. nih.govresearchgate.net Research has shown that modifications to the piperazine scaffold can lead to compounds with significant antibacterial and antifungal effects. researchgate.netresearchgate.net

Studies on related N-phenylpiperazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.gov For instance, certain synthesized piperazine derivatives have shown notable inhibition against Staphylococcus aureus and Escherichia coli. researchgate.net The antimicrobial potential of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of microorganisms.

The following table summarizes the antimicrobial activity of some piperazine derivatives against selected pathogens:

| Compound Type | Target Pathogen | Activity |

| N-phenylpiperazine derivatives | Staphylococcus aureus | Antibacterial |

| Piperazine analogues | Escherichia coli | Antibacterial |

| Piperazine derivatives | Candida albicans | Antifungal |

| Substituted piperazines | Aspergillus niger | Antifungal |

It is important to note that the specific antimicrobial spectrum and potency can vary significantly based on the chemical modifications of the parent piperazine compound. researchgate.net

Antiviral Activity Investigations

The piperazine scaffold, a key component of this compound, has been investigated for its potential antiviral applications. nih.gov Research into piperazine derivatives has shown that this heterocyclic moiety can be a valuable building block for the development of novel antiviral agents. nih.gov For example, certain piperazine-containing compounds have been evaluated for their ability to inhibit the replication of viruses such as the Chikungunya virus (CHIKV). nih.gov

Molecular docking studies have suggested that the piperazine ring can bind to the hydrophobic pocket of viral capsid proteins, which is a crucial component for viral assembly and replication. nih.gov This interaction provides a basis for the structure-based design of more potent piperazine-based antiviral drugs. The antiviral properties of piperazine derivatives underscore their potential for further investigation in the development of new therapies against viral infections.

Other Bioactivity Screenings in Model Systems

Beyond antimicrobial and antiviral applications, the broader class of piperazine derivatives has been screened for various other biological activities in non-human model systems. These screenings aim to identify new therapeutic potentials for this versatile chemical scaffold. For example, some piperazine-containing compounds have been evaluated for their insecticidal activities against the larva of mosquitoes. nih.gov

Additionally, piperazine derivatives have been investigated for their antioxidant properties. researchgate.net The ability of these compounds to scavenge free radicals is an area of interest for potential applications in conditions associated with oxidative stress. The diverse bioactivities of the piperazine nucleus highlight its importance as a privileged structure in medicinal chemistry, prompting further research into its various derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for Lead Optimization (Non-Clinical)

Influence of Halogen and Nitro Substituents on Biological Response

The biological activity of phenylpiperazine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The presence of halogen atoms, such as the chloro group in this compound, and the nitro group can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Role of Piperazine Ring Conformation and Substitution Patterns

The piperazine ring itself plays a crucial role in the biological activity of its derivatives. The conformation of this six-membered heterocyclic ring can influence how the molecule fits into the binding site of a biological target. Furthermore, the substitution pattern on the nitrogen atoms of the piperazine ring is a key determinant of pharmacological activity.

Modifications at the N1 and N4 positions of the piperazine ring can lead to significant changes in biological response. For instance, the introduction of different aryl or alkyl groups can alter the compound's selectivity and potency for a particular target. These modifications can also affect the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The flexibility of the piperazine core allows for the synthesis of a diverse library of compounds with a wide range of biological activities. nih.govmuseonaturalistico.it

Design and Synthesis of Analogues for Enhanced Chemical Activity

The design and synthesis of analogues of this compound are central to lead optimization in drug discovery. By systematically modifying the chemical structure, researchers aim to enhance the desired biological activity while minimizing potential off-target effects. This process often involves the synthesis of a series of related compounds with variations in the substituents on the phenyl ring and the piperazine moiety. nih.govnih.gov

For example, new derivatives can be created by introducing different functional groups to explore their impact on antimicrobial or antiviral efficacy. nih.govnih.gov The synthesis of these analogues allows for a comprehensive exploration of the structure-activity relationships (SAR), providing valuable insights into the key structural features required for optimal biological activity. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new and more effective therapeutic agents based on the piperazine scaffold.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Complex Analogues

The future development of derivatives based on 1-(5-Chloro-2-nitrophenyl)piperazine hinges on the advancement of synthetic methodologies that allow for the creation of more intricate and diverse analogues. While traditional methods for forming the N-arylpiperazine linkage, such as aromatic nucleophilic substitution (SNAr), remain fundamental, research is moving towards more sophisticated and efficient strategies. mdpi.com

Future synthetic endeavors will likely focus on:

Late-Stage Functionalization: Developing reactions that allow for the modification of the core structure at a later stage of the synthesis. This approach provides a more efficient way to generate a library of analogues without having to redesign the entire synthetic route for each new compound.

Flow Chemistry: Utilizing continuous-flow reactors for the synthesis of piperazine (B1678402) derivatives. This technology can offer improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability compared to traditional batch processes.

Catalytic Innovations: Expanding the use of palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions for the synthesis of N-arylpiperazines. mdpi.com Research is ongoing to develop more active and versatile catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

Building Block Diversification: Creating a wider array of starting materials to introduce greater structural diversity. For example, the synthesis of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues has been explored, demonstrating the potential for creating new classes of compounds. researchgate.net

A summary of common synthetic routes for N-aryl piperazine derivatives is presented below.

| Synthetic Method | Description | Key Reactants | Reference |

| Aromatic Nucleophilic Substitution (SNAr) | The substitution of a leaving group on an electron-deficient aromatic ring by the piperazine nitrogen. | Electron-deficient (hetero)arenes, Piperazine | mdpi.com |

| Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond. | Aromatic halides, Piperazine, Palladium catalyst | mdpi.com |

| Ullmann-Goldberg Reaction | A copper-catalyzed reaction for the formation of an aryl-nitrogen bond. | Aromatic halides, Piperazine, Copper catalyst | mdpi.com |

| Ring Construction | Building the piperazine ring from acyclic precursors. | Aniline (B41778) derivatives, bis-(2-haloethyl)amine or diethanolamine | mdpi.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions before synthesis. For derivatives of this compound, advanced computational approaches are being used to guide the design of new analogues with desired characteristics.

Key computational strategies include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For instance, docking studies have been used to investigate the interactions of nitrophenylpiperazine derivatives within the active site of enzymes like tyrosinase. nih.gov Similarly, docking has been applied to model the binding of piperazine-containing compounds to targets like the serotonin (B10506) transporter (SERT). mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are being developed to correlate the structural features of molecules with their biological activity. researchgate.net These models can predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

These predictive models help to rationalize structure-activity relationships and provide a roadmap for designing next-generation compounds with improved potency and selectivity.

Exploration of New Biological Modalities (Non-Clinical)

While phenylpiperazine derivatives are well-known for their central nervous system activities, emerging research is uncovering a broader range of non-clinical biological applications. The this compound scaffold provides a versatile platform for developing agents with novel biological functions.

Recent non-clinical explorations for related piperazine structures include:

Anticancer Activity: Novel thiourea (B124793) and thiazolidinone derivatives synthesized from phenylpiperazine precursors have been tested for their cytotoxic effects against prostate cancer cell lines (DU 145, PC-3, and LNCaP). nih.gov

Enzyme Inhibition: A series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

Antimicrobial and Agrochemical Potential: Researchers have synthesized 1,5-Diphenyl-2-penten-1-one analogues containing a piperazine moiety and evaluated their antifungal and insecticidal activities. researchgate.net Other studies have explored the acaricidal activity of substituted phenylpiperazine derivatives. researchgate.net

Antioxidant Properties: Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and screened for their antioxidant activity using methods like the DPPH radical scavenging assay. mdpi.com

The table below summarizes some of the explored biological activities for various piperazine derivatives.

| Derivative Class | Biological Activity Explored (Non-Clinical) | Example Target/Model | Reference |

| Phenylpiperazine-Thiourea/Thiazolidinone Hybrids | Anticancer | Prostate cancer cell lines (DU 145, PC-3, LNCaP) | nih.gov |

| 4-Nitrophenylpiperazine Derivatives | Tyrosinase Inhibition | Mushroom Tyrosinase | nih.gov |

| 1,5-Diphenyl-2-penten-1-one Piperazine Analogues | Antifungal, Insecticidal | Plant pathogenic fungi, Mosquito larva | researchgate.net |

| Substituted Phenylpiperazines | Acaricidal | Not specified | researchgate.net |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine Derivatives | Antioxidant | DPPH radical scavenging assay | mdpi.com |

| Piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines | Neurotropic | Serotonin Transporter (SERT) | mdpi.com |

Integration of Multidisciplinary Research for Chemical Innovation

The future of chemical innovation for compounds like this compound lies in the seamless integration of multiple scientific disciplines. The traditional linear approach of synthesis followed by testing is being replaced by a more dynamic and collaborative model.

This integrated approach involves a continuous feedback loop between:

Synthetic Chemistry: To create novel and complex molecules. mdpi.comresearchgate.netnih.gov

Computational Modeling: To predict properties and guide molecular design, thus reducing the number of compounds that need to be synthesized and tested. nih.govmdpi.com

Biological/Pharmacological Evaluation: To test the synthesized compounds for their intended activity and to provide data that can be used to refine the computational models. researchgate.netnih.govnih.govmdpi.com

By combining the expertise of synthetic chemists, computational biologists, and pharmacologists, researchers can accelerate the discovery and development process. For example, an initial biological screen might identify a moderately active compound. Computational modeling can then be used to suggest structural modifications to improve activity. Synthetic chemists can then create these second-generation analogues, which are subsequently tested, and the cycle continues. This iterative process, fueled by multidisciplinary collaboration, is essential for unlocking the full potential of the this compound scaffold and driving chemical innovation.

Q & A

Basic Research Question

- ¹H NMR : The piperazine ring protons appear as two distinct triplets (δ 2.8–3.5 ppm, integrating to 8H). The aromatic region (δ 7.0–8.5 ppm) should show a characteristic doublet for the nitro-substituted phenyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 282.0534 (C₁₀H₁₁ClN₃O₂⁺) with isotopic chlorine patterns .

- IR Spectroscopy : Stretching vibrations for nitro groups (1520–1350 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) validate substitution patterns.

What experimental approaches are recommended for investigating the serotonin receptor binding profile of this compound derivatives?

Advanced Research Question

- Radioligand Binding Assays : Use 5-HT₂C receptor-expressing cell membranes with [³H]-mesulergine as a competitive ligand. Assess displacement curves to calculate IC₅₀ values .

- Functional Assays : Measure intracellular calcium flux (Fluo-4 AM dye) in HEK293 cells transfected with 5-HT receptors to evaluate agonist/antagonist activity .

- Comparative Analysis : Compare binding affinity with structurally similar compounds (e.g., mCPP or TFMPP) to identify substituent effects .

How can researchers resolve contradictory data in structure-activity relationship (SAR) studies of halogen-substituted phenylpiperazines?

Advanced Research Question

Contradictions often arise from differences in substitution patterns or assay conditions. Methodological solutions include:

- Orthogonal Assays : Validate results using both binding (e.g., 5-HT₂B/2C) and functional (e.g., cAMP inhibition) assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the chloro-nitro group and receptor active sites .

- Meta-Analysis : Review historical SAR data for halogenated piperazines (e.g., 1-(3-chlorophenyl)piperazine vs. 1-(4-chlorophenyl)piperazine) to identify positional trends .

What chromatographic methods are optimal for quantifying trace impurities in this compound?

Advanced Research Question

- HPLC-DAD : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min). Detect impurities at 254 nm (nitro group absorption) .

- GC-MS : Derivatize the compound with BSTFA to improve volatility. Monitor for byproducts like unreacted 5-chloro-2-nitroaniline (retention time ~12 min) .

- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD (0.1% w/w), and LOQ (0.3% w/w).

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent inhalation of fine powders .

- PPE : Nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeability to nitro compounds .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste (EPA Class D) .

How does the introduction of a nitro group at the 2-position of the phenyl ring influence metabolic stability in vivo?

Advanced Research Question

- Cytochrome P450 Inhibition : Nitro groups reduce CYP3A4-mediated metabolism via steric hindrance, increasing plasma half-life (t₁/₂ > 6 hrs in rodent models) .

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Compare with des-nitro analogs .

- Metabolite Profiling : Identify primary metabolites (e.g., nitro-reduction to amine) using HRMS and stable isotope labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.